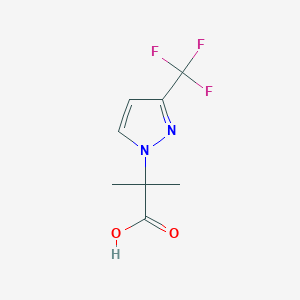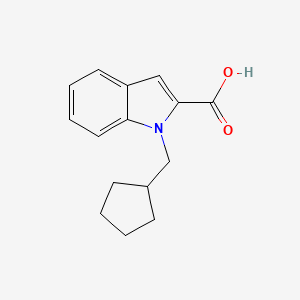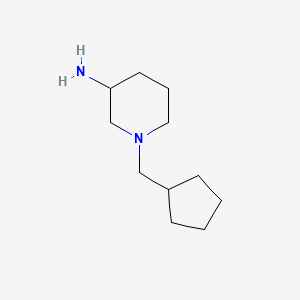
1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopentylmethyl group attached to the indole ring, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Cyclopentylmethyl Group Addition: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentylmethyl moiety is replaced by the indole nitrogen.
Reduction: The final step involves the reduction of the indole nitrogen to form the 2,3-dihydro-1H-indol-5-amine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole nitrogen can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-5,6-quinone, indole-5,6-dione, etc.
Reduction Products: 2,3-dihydro-1H-indol-5-amine derivatives.
Substitution Products: Alkylated or amino-substituted indole derivatives.
科学研究应用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indole derivatives are known to interact with various biological targets, making this compound a potential candidate for drug discovery.
Medicine: The compound's structural similarity to biologically active indole derivatives suggests potential therapeutic applications, such as in the treatment of neurological disorders or as anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The exact mechanism would depend on the specific biological context and the derivatives formed from this compound.
相似化合物的比较
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindole: A derivative of indole with potential neuroprotective effects.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness: 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine stands out due to its unique cyclopentylmethyl group, which can impart distinct chemical and biological properties compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments in this area could lead to new discoveries and innovations.
属性
IUPAC Name |
1-(cyclopentylmethyl)-2,3-dihydroindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-5-6-14-12(9-13)7-8-16(14)10-11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJODRULSKCKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC3=C2C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














